molecular formula C8H19NO B1517059 (2-Methoxyethyl)(pentan-3-yl)amine CAS No. 1019551-00-8

(2-Methoxyethyl)(pentan-3-yl)amine

Cat. No. B1517059
CAS RN: 1019551-00-8
M. Wt: 145.24 g/mol
InChI Key: NDKWAYMBWFBCJM-UHFFFAOYSA-N
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Description

“(2-Methoxyethyl)(pentan-3-yl)amine” is a chemical compound with the CAS Number: 1019551-00-8 . It has a molecular weight of 145.24 .


Molecular Structure Analysis

The Inchi Code for “(2-Methoxyethyl)(pentan-3-yl)amine” is 1S/C8H19NO/c1-4-8(5-2)9-6-7-10-3/h8-9H,4-7H2,1-3H3 .


Physical And Chemical Properties Analysis

“(2-Methoxyethyl)(pentan-3-yl)amine” is a liquid at room temperature .

Scientific Research Applications

Synthesis of Complex Organic Molecules

(2-Methoxyethyl)(pentan-3-yl)amine: is utilized in the synthesis of complex organic molecules. Its structure allows for the introduction of the amine group into larger molecules, which is a fundamental step in constructing pharmaceuticals, agrochemicals, and natural products. The amine group’s reactivity enables various functionalization reactions, making it a valuable building block in organic synthesis .

Medicinal Chemistry

In medicinal chemistry, (2-Methoxyethyl)(pentan-3-yl)amine serves as a precursor for the development of novel therapeutics. It can be used to create receptor ligands, enzyme inhibitors, and anticancer agents. The compound’s ability to interact with biological targets makes it an important component in drug design and discovery .

Materials Science

This compound finds applications in materials science, particularly in the design and fabrication of polymers, catalysts, sensors, and functional materials. Its unique electronic and optical properties are leveraged to develop materials for organic electronics, photovoltaics, and biomaterials .

Catalysis

(2-Methoxyethyl)(pentan-3-yl)amine: is involved in catalytic transformations. Its structure can be tailored to create catalysts that facilitate various chemical reactions, including those important for sustainable technologies and green chemistry. This application is crucial for the development of environmentally friendly chemical processes .

Environmental Remediation

The compound’s properties are exploited in environmental remediation efforts. It can be used in processes aimed at removing pollutants from the environment, such as in water treatment and soil decontamination. Its effectiveness in binding to contaminants makes it a valuable tool for cleaning up environmental spills and industrial waste .

Carbon Capture and Storage

In the context of climate change, (2-Methoxyethyl)(pentan-3-yl)amine has potential applications in carbon capture and storage (CCS). Its amine group can react with carbon dioxide, allowing it to be captured from industrial emissions and stored, thereby reducing the impact of greenhouse gases on the atmosphere .

Energy Storage

The compound is also being researched for its use in energy storage systems. It could play a role in the development of batteries and supercapacitors, where its chemical stability and reactivity are beneficial for creating high-performance energy storage materials .

Pharmaceutical Analysis

Lastly, (2-Methoxyethyl)(pentan-3-yl)amine is used in pharmaceutical analysis. It can act as a reagent or a standard in chromatographic techniques such as HPLC and LC-MS, helping to identify and quantify pharmaceutical substances during the quality control process .

Safety and Hazards

The compound has been classified with the signal word “Danger” and has hazard statements H227, H314, and H335 .

properties

IUPAC Name

N-(2-methoxyethyl)pentan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO/c1-4-8(5-2)9-6-7-10-3/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKWAYMBWFBCJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxyethyl)(pentan-3-yl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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